6-Bromo-3-chloropicolinic acid
Overview
Description
6-Bromo-3-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 g/mol It is a derivative of picolinic acid, characterized by the presence of bromine and chlorine atoms at the 6th and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloropicolinic acid typically involves the bromination and chlorination of picolinic acid. One common method includes the reaction of picolinic acid with an electrophilic bromine source, such as bromine, in a suitable solvent to obtain 6-bromopicolinic acid . This intermediate can then be chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods involve the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process typically includes steps such as bromination, chlorination, purification, and crystallization.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloropicolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of picolinic acid with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
6-Bromo-3-chloropicolinic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloropicolinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the functional groups present . The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and biological activities .
Comparison with Similar Compounds
- 6-Bromo-2-chloronicotinic acid
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 3-Bromo-6-chloropicolinic acid
Comparison: 6-Bromo-3-chloropicolinic acid is unique due to the specific positions of the bromine and chlorine atoms on the picolinic acid ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of bromine at the 6th position and chlorine at the 3rd position can influence the compound’s electronic distribution and steric effects, leading to different reactivity patterns and biological activities .
Biological Activity
6-Bromo-3-chloropicolinic acid is a heterocyclic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring. Its molecular formula is , and it is recognized for its unique reactivity due to these halogenated groups.
Property | Value |
---|---|
Molecular Formula | C₆H₄BrClNO₂ |
Molecular Weight | 221.46 g/mol |
IUPAC Name | 6-bromo-3-chloropyridine-2-carboxylic acid |
SMILES | C1=CC(=NC(=C1Cl)Br)C(=O)O |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of picolinic acid, this compound demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Properties
The anticancer potential of this compound has been explored in several in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound appears to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
Case Study Example:
In a recent study, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent.
Other Therapeutic Potentials
Beyond its antimicrobial and anticancer activities, this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may have a role in mitigating oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways involved in cell growth and apoptosis. The presence of halogen atoms enhances the compound's ability to form hydrogen bonds with biological macromolecules, thereby influencing their function.
Properties
IUPAC Name |
6-bromo-3-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXKODKSZLGOCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696423 | |
Record name | 6-Bromo-3-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-76-0 | |
Record name | 6-Bromo-3-chloro-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3-chloropicolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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